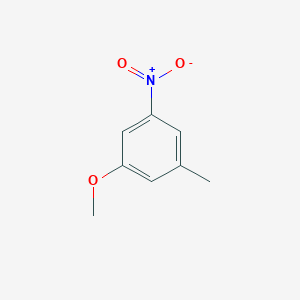1-Methoxy-3-methyl-5-nitrobenzene
CAS No.: 35113-97-4
Cat. No.: VC7915214
Molecular Formula: C8H9NO3
Molecular Weight: 167.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 35113-97-4 |
|---|---|
| Molecular Formula | C8H9NO3 |
| Molecular Weight | 167.16 g/mol |
| IUPAC Name | 1-methoxy-3-methyl-5-nitrobenzene |
| Standard InChI | InChI=1S/C8H9NO3/c1-6-3-7(9(10)11)5-8(4-6)12-2/h3-5H,1-2H3 |
| Standard InChI Key | VUEDJWWAGSGOCC-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)OC)[N+](=O)[O-] |
| Canonical SMILES | CC1=CC(=CC(=C1)OC)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is 1-methoxy-3-methyl-5-nitrobenzene, reflecting the positions of the substituents on the benzene ring. Alternative names include:
-
3-Methyl-5-nitroanisole
-
5-Nitro-3-methoxy-1-methylbenzene
-
Methyl-(5-nitro-3-methyl-phenyl)-ether
These synonyms are frequently used in chemical databases and literature .
Molecular Structure and Functional Groups
The molecular formula C₈H₉NO₃ corresponds to a molar mass of 167.16 g/mol. The benzene ring is substituted at positions 1 (methoxy group: -OCH₃), 3 (methyl group: -CH₃), and 5 (nitro group: -NO₂). This substitution pattern creates regions of varying electron density, with the nitro group directing electrophilic attacks to meta positions relative to itself.
Table 1: Structural and Compositional Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₉NO₃ | |
| Exact Mass | 167.058243 g/mol | |
| Topological Polar Surface | 55.05 Ų | |
| LogP (Octanol-Water) | 2.63 |
Physicochemical Properties
Thermodynamic and Physical Constants
1-Methoxy-3-methyl-5-nitrobenzene is a solid at room temperature with the following key properties:
Table 2: Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Density | 1.2 ± 0.1 g/cm³ | |
| Boiling Point | 286.1 ± 20.0 °C at 760 mmHg | |
| Flash Point | 138.9 ± 23.8 °C | |
| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | |
| Refractive Index | 1.538 |
The low vapor pressure indicates limited volatility, while the moderate logP value suggests moderate lipophilicity, influencing its environmental persistence and bioavailability.
Spectroscopic Characteristics
-
Infrared (IR) Spectroscopy: Peaks corresponding to nitro (-NO₂) stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) and methoxy (-OCH₃) C-O stretching (~1250 cm⁻¹) are expected.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR would show a singlet for the methoxy protons (~δ 3.8 ppm), a singlet for the methyl group (~δ 2.3 ppm), and aromatic protons split due to nitro group deshielding.
Synthesis and Production Methods
Laboratory-Scale Synthesis
The compound is typically synthesized via electrophilic aromatic substitution reactions. A plausible route involves:
-
Nitration: Introducing the nitro group to a pre-substituted toluene derivative.
-
Methoxylation: Replacing a halogen or hydroxyl group with methoxy via nucleophilic substitution.
Key challenges include achieving regioselectivity due to competing directing effects of the methyl and methoxy groups.
Industrial Manufacturing
Industrial production optimizes reaction conditions for yield and purity:
-
Nitration: Controlled use of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to prevent over-nitration.
-
Methylation: Methylation agents like dimethyl sulfate or methanol under acidic conditions.
Biological and Environmental Behavior
Metabolic Pathways in Pesticide Degradation
1-Methoxy-3-methyl-5-nitrobenzene has been identified as a minor metabolite of fenitrothion, an organophosphate insecticide. In environmental and biological systems:
-
Hydrolysis: Fenitrothion degrades to 3-methyl-4-nitrophenol, which may undergo methylation to form 1-methoxy-3-methyl-5-nitrobenzene .
-
Environmental Persistence: The compound’s stability under aerobic conditions is moderate, with a half-life of 2–3 days in soil .
Table 3: Degradation Products of Fenitrothion
| Metabolite | Role in Pathway | Cholinesterase Inhibition |
|---|---|---|
| Fenitrothion | Parent compound | Yes |
| 3-Methyl-4-nitrophenol | Primary hydrolysis product | No |
| 1-Methoxy-3-methyl-5-nitrobenzene | Methylation product | Not reported |
Ecotoxicological Implications
While 3-methyl-4-nitrophenol is non-inhibitory to acetylcholinesterase, the ecotoxicological profile of 1-methoxy-3-methyl-5-nitrobenzene remains understudied. Its moderate lipophilicity suggests potential bioaccumulation in aquatic organisms, warranting further research.
Industrial Applications and Regulatory Considerations
Regulatory Status
No specific regulations target this compound, but its association with fenitrothion metabolism places it under broader pesticide residue monitoring frameworks. The FAO recommends withdrawing Codex MRLs for fenitrothion in rice due to residue persistence concerns .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume